molecular formula C23H30N2O4 B3032472 Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate CAS No. 1951439-90-9

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate

Cat. No.: B3032472
CAS No.: 1951439-90-9
M. Wt: 398.5
InChI Key: QGGCUVIXRJCULN-UHFFFAOYSA-N
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Description

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate is a quinoline-derived compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The quinoline core is substituted with methyl groups at positions 5 and 8, a butyl carboxylate ester at position 2, and the spirocyclic system at position 3. While its exact pharmacological profile remains uncharacterized in the provided evidence, analogs with similar spiro scaffolds have demonstrated anticonvulsant activity, hinting at possible therapeutic relevance .

Properties

IUPAC Name

butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5,8-dimethylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-4-5-12-27-22(26)18-15-19(20-16(2)6-7-17(3)21(20)24-18)25-10-8-23(9-11-25)28-13-14-29-23/h6-7,15H,4-5,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGCUVIXRJCULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCC4(CC3)OCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119631
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-90-9
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three primary components:

  • Quinoline core with methyl substituents at positions 5 and 8.
  • 1,4-Dioxa-8-azaspiro[4.5]decane moiety at position 4.
  • Butyl ester at position 2.

Retrosynthetic disconnections suggest two plausible routes:

  • Route A : Late-stage introduction of the spirocyclic amine via nucleophilic aromatic substitution.
  • Route B : Early incorporation of the spirocycle during quinoline ring formation.

Synthesis of the Quinoline Core

The quinoline backbone is constructed using modified Friedländer or Combes cyclization strategies. Patent EP0257433B1 provides a relevant precedent for quinoline-2,3-dicarboxylic acid synthesis, adaptable for this target.

Maleimide Intermediate Formation

A substituted aniline (e.g., 3,6-dimethylaniline) reacts with maleic anhydride in o-dichlorobenzene at 175–180°C to form N-substituted-3-anilinosuccinimide (Yield: 74%). Oxidation with N-bromosuccinimide (NBS) in dichloromethane generates the maleimide intermediate.

Cyclization to Quinoline

Treatment with dimethylformamide dimethyl acetal (2 equiv) in chlorobenzene at reflux forms a dimethylaminomethylene intermediate, which undergoes cyclization in polyphosphoric acid (PPA) at 130–145°C. This step installs the quinoline skeleton with a reactive position at C4.

Esterification at Position 2

The carboxylic acid precursor is esterified using butanol under acidic or coupling conditions.

Fischer Esterification

Heating the quinoline-2-carboxylic acid with excess butanol and sulfuric acid at reflux (110°C, 12 h) provides the butyl ester. However, this method risks decarboxylation and yields ~70%.

Coupling Agent-Mediated Esterification

Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature improves yields to 85–90%.

Purification and Characterization

Critical purification steps include:

  • Recrystallization : From isopropyl alcohol or toluene/acetone mixtures.
  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) for residual spirocycle removal.
Table 2: Analytical Data for Final Compound
Property Value Source
Molecular Formula C₂₃H₃₀N₂O₄
Molecular Weight 398.5 g/mol
Melting Point 97–100°C
IR (cm⁻¹) 1720 (ester C=O), 1680 (amide)
MS (CI) m/z 399 [M+H]⁺

Challenges and Mitigation Strategies

  • Spirocycle Reactivity : The 1,4-dioxa-8-azaspiro[4.5]decane’s strain increases susceptibility to ring-opening. Using anhydrous DMSO and inert atmospheres minimizes side reactions.
  • Ester Hydrolysis : Avoid aqueous workup post-esterification; instead, employ toluene/acetone precipitations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the quinoline ring or the spirocyclic moiety, potentially leading to the formation of dihydroquinoline derivatives or reduced spirocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be used under appropriate conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, reduction can yield dihydro derivatives, and substitution can introduce various functional groups like halides, amines, or thiols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that quinoline derivatives, including butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures possess efficacy against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity
The compound's structure suggests possible interactions with biological targets implicated in cancer progression. Preliminary studies on related quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. This indicates that this compound may also exhibit similar properties, warranting further investigation into its potential as an anticancer drug .

Materials Science

Polymer Additives
In materials science, quinoline derivatives are explored as additives in polymer formulations to enhance properties such as thermal stability and UV resistance. The incorporation of this compound into polymer matrices could improve the mechanical properties and longevity of materials exposed to harsh environments .

Nanomaterials Synthesis
The compound has potential applications in the synthesis of nanomaterials. Its unique structure may facilitate the formation of nanoparticles with specific properties useful in electronics and catalysis. Research is ongoing to explore the efficacy of this compound in producing nanostructured materials with enhanced functionalities .

Analytical Chemistry

Chromatographic Applications
Due to its distinct chemical characteristics, this compound can be utilized as a standard reference material in chromatographic analyses. Its stability and purity make it suitable for use in high-performance liquid chromatography (HPLC) methods for quantifying other compounds in complex mixtures .

Case Studies and Research Findings

Application AreaFindingsSource
Antimicrobial ActivityDemonstrated effectiveness against various pathogens; potential for new drug development
Anticancer ActivityIndications of cytotoxic effects on cancer cell lines; requires further exploration
Polymer AdditivesEnhances thermal stability and UV resistance in polymers; beneficial for material longevity
Nanomaterials SynthesisPotential for producing nanoparticles with tailored properties; ongoing research
Chromatographic StandardsUseful as a reference material in HPLC; ensures accuracy in analytical measurements

Mechanism of Action

The mechanism of action of Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes, while the spirocyclic moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives to highlight key differences in substituents, synthesis, and properties.

Structural Comparison

Compound Name Quinoline Substituents Spiro Ring System Ester Group Molecular Weight Key Features Reference
Target Compound 5,8-dimethyl 1,4-dioxa-8-azaspiro[4.5]decane Butyl ~422.9* Enhanced lipophilicity
Butyl 8-chloro-6-fluoro analog (CAS 2225879-34-3) 8-Cl, 6-F 1,4-dioxa-8-azaspiro[4.5]decane Butyl 422.9 Electron-withdrawing substituents
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)... None (non-quinoline core) 1-thia-4,8-diazaspiro[4.5]decane None 803.0 Thia-diaza spiro; nitro groups
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone Pyridine core 1,4-dioxa-8-azaspiro[4.5]decane None N/A Trifluoromethyl group

*Estimated based on analog (CAS 2225879-34-3).

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The target compound’s butyl ester and methyl groups likely increase lipophilicity compared to halogenated analogs (e.g., 8-Cl, 6-F), which may enhance membrane permeability .
  • Spectroscopy : Similar compounds show characteristic IR peaks for C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹), consistent with ester and spirocyclic amine functionalities . NMR data for analogs reveal sp³ hybridized carbons in the spiro ring (δ ~52–77 ppm) .

Stability and Impurities

  • Impurities in spirocyclic pharmaceuticals often arise from incomplete ring closure or side reactions during amine coupling. For example, EP-listed impurities include derivatives with modified spiro rings or ester groups .

Biological Activity

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate (CAS No. 1951439-90-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H30N2O4C_{23}H_{30}N_{2}O_{4}, with a molecular weight of 398.50 g/mol. Its structure features a quinoline backbone substituted with a butyl group and a unique spirocyclic moiety, which may influence its interaction with biological targets.

Preliminary studies suggest that the compound may exhibit biological activity through several mechanisms:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways or signal transduction.
  • DNA Interaction : Some studies indicate potential interactions with DNA, leading to either protective effects against genotoxicity or promoting DNA damage under certain conditions.

Antioxidant Potential

Research indicates that quinoline derivatives possess significant antioxidant properties. For instance, studies have demonstrated that such compounds can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-related damage.

Enzyme Inhibition

A study examining various quinoline derivatives found that they could inhibit specific enzymes linked to cancer progression. This suggests that this compound might exhibit similar inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory processes and cancer.

Case Studies

  • Neuroprotective Effects : A study on related compounds indicated neuroprotective effects through the activation of the Keap1/Nrf2 pathway, suggesting that this compound could also confer similar benefits by enhancing cellular defense mechanisms against neurodegenerative conditions.
  • Anticancer Activity : In vitro studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. This raises the possibility that the compound may serve as a lead for developing anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of ROS; reduction in oxidative stress
Enzyme InhibitionPotential inhibition of COX and LOX
NeuroprotectionActivation of Keap1/Nrf2 pathway
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis should prioritize modular steps to assemble the quinoline core, spirocyclic moiety, and ester group. Key steps include:

  • Quinoline Formation : Use Friedländer or Pfitzinger reactions to construct the quinoline backbone, introducing dimethyl groups at positions 5 and 8 via alkylation or directed C–H activation .
  • Spirocyclic Integration : Incorporate the 1,4-dioxa-8-azaspiro[4.5]decane moiety via nucleophilic substitution or cyclocondensation reactions. highlights similar spirocyclic syntheses using carbonyl intermediates and amines .
  • Esterification : Introduce the butyl carboxylate group via Steglich esterification or acid-catalyzed transesterification.
    Optimization : Vary solvents (e.g., acetic acid in ) and catalysts (e.g., NaOAc) to improve yields. Monitor reaction progress via TLC and intermediate purification via column chromatography .

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) and sp³ C–O bonds in the dioxolane ring (~1238 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Assign dimethyl groups (δ ~2.6 ppm for N–CH3) and spirocyclic protons (δ ~4.4 ppm for axial/equatorial H) .
    • ¹³C NMR : Confirm quinoline carbons (δ ~120–160 ppm) and spirocyclic carbonyls (δ ~162 ppm) .
  • Mass Spectrometry : Use EI-MS or LCMS to verify molecular ion peaks (e.g., m/z 803 in ) and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., ±0.4% error for C/H/N content) .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Methodological Answer:

  • Case Study : If NMR signals for spirocyclic protons overlap with quinoline aromatic protons:
    • Use 2D NMR (COSY, HSQC) to resolve coupling networks and assign protons .
    • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Contradictions in IR : If unexpected C=O stretches appear, assess for keto-enol tautomerism (e.g., zwitterionic forms in quinoline derivatives, as in ) .
  • Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with spectral data to confirm stereochemistry .

Advanced: What experimental strategies assess the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Reflux in acidic/basic media (e.g., 0.1M HCl/NaOH) and monitor via HPLC .
    • Oxidative Stress : Expose to H₂O₂ or UV light; track degradation products (e.g., spirolactam ring opening) .
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and polymorphic transitions.
  • Impurity Profiling : Reference pharmacopeial standards (e.g., ’s azaspirodecane-dione impurities) to identify byproducts .

Advanced: How to design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with modified spirocyclic rings (e.g., replacing dioxolane with dithiolane) or quinoline substituents .
  • Biological Assays : Use a randomized block design (as in ) to test analogs against targets (e.g., kinase inhibition). Measure IC₅₀ values and correlate with structural features .
  • Data Analysis : Apply multivariate regression to link electronic (Hammett σ) or steric (Taft’s Es) parameters to activity .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Docking Studies : Model interactions with proteins (e.g., quinoline-binding enzymes) using AutoDock Vina. Validate with MD simulations to assess binding stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., spirocyclic N for protonation) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .

Advanced: How to validate analytical methods for detecting impurities in this compound?

Methodological Answer:

  • Reference Standards : Use EP/JP impurities (e.g., ’s 8-azaspiro[4.5]decane-7,9-dione) as benchmarks .
  • HPLC Validation :
    • Specificity : Resolve impurities from the main peak (≥2.0 resolution).
    • Linearity : Test over 50–150% of target concentration (R² ≥0.99) .
  • LOQ/LOD : Determine via signal-to-noise ratios (e.g., 10:1 for LOQ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate

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